An In-depth Technical Guide to (S)-(+)-2-Methoxypropanol: Chemical Properties and Structure
An In-depth Technical Guide to (S)-(+)-2-Methoxypropanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (S)-(+)-2-methoxypropanol, a valuable chiral building block in organic synthesis.
Chemical Identity and Properties
(S)-(+)-2-Methoxypropanol, a chiral alcohol, is a colorless liquid. Its utility in asymmetric synthesis stems from its defined stereochemistry at the C2 position. Below is a summary of its key chemical and physical properties.
Table 1: Chemical and Physical Properties of (S)-(+)-2-Methoxypropanol
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-methoxypropan-1-ol | [1] |
| Synonyms | (S)-(+)-2-methoxypropanol, (S)-2-Methoxy-1-propanol | [1] |
| CAS Number | 116422-39-0 | [2] |
| Molecular Formula | C₄H₁₀O₂ | [1] |
| Molecular Weight | 90.12 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 130.0 °C at 760 mmHg | [4] |
| Melting Point | -84.2 °C | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 41.9 ± 7.7 °C | [4] |
| Solubility | Soluble in water and various organic solvents.[3] | [3] |
| SMILES | C--INVALID-LINK--OC | [1] |
Molecular Structure
The structure of (S)-(+)-2-methoxypropanol is characterized by a propanol backbone with a methoxy group at the C2 position. The "(S)" designation indicates the stereochemical configuration at this chiral center.
Experimental Protocols
Synthesis
A common route for the synthesis of enantiomerically pure 2-methoxypropanols is through the reduction of the corresponding chiral 2-methoxypropionic acid. The following protocol is adapted from the synthesis of the (R)-enantiomer and can be applied to produce (S)-(+)-2-methoxypropanol by starting with (S)-(-)-2-methoxypropionic acid.[5]
Materials:
-
(S)-(-)-2-methoxypropionic acid
-
Borane-dimethyl sulfide complex (BMS)
-
Dichloromethane (DCM), anhydrous
-
2M aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve (S)-(-)-2-methoxypropionic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex (approximately 1.8 equivalents) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield (S)-(+)-2-methoxypropanol.
Analytical Methods for Enantiomeric Purity
The enantiomeric purity of (S)-(+)-2-methoxypropanol is crucial for its application in asymmetric synthesis. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly employed for this purpose.
3.2.1. Representative Chiral Gas Chromatography (GC) Method
This method is a representative example for the analysis of chiral alcohols and may require optimization for (S)-(+)-2-methoxypropanol.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXcst)
Conditions:
-
Column: Rt-βDEXcst (30 m x 0.32 mm ID, 0.25 µm film thickness)[6]
-
Carrier Gas: Hydrogen or Helium
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 60 °C (hold for 1 min), then ramp to 150 °C at 2 °C/min.
-
Injection: 1 µL of a 1 mg/mL solution in dichloromethane, split injection.
3.2.2. Representative Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is a representative example and may require optimization.
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H)
Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: RI or UV at a low wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
Applications in Asymmetric Synthesis
(S)-(+)-2-Methoxypropanol is a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry.[4] Its defined stereocenter can be incorporated into a target molecule, influencing the stereochemical outcome of subsequent reactions.
The workflow above illustrates a general strategy where the chiral center of (S)-(+)-2-methoxypropanol is preserved throughout a synthetic sequence to yield an enantiomerically pure final product. The hydroxyl group can be converted into a good leaving group (e.g., tosylate), followed by nucleophilic substitution to form a new carbon-carbon or carbon-heteroatom bond. This approach is instrumental in the development of chiral drugs, where a specific enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even harmful.
Safety Information
(S)-(+)-2-Methoxypropanol is a flammable liquid and vapor.[1] Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment (gloves, safety glasses), should be taken when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. nbinno.com [nbinno.com]
- 2. (S)-(+)-2-Methoxypropanol | CAS#:116422-39-0 | Chemsrc [chemsrc.com]
- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 4. (S)-(+)-2-Methoxypropanol | High-Purity Chiral Reagent [benchchem.com]
- 5. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]
- 6. gcms.cz [gcms.cz]
